acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula . It is one of the simplest carboxylic acids and is characterized by its pungent smell and sour taste. Acetic acid is a polar protic solvent with a melting point of 16.5 °C (289.5 K) and a boiling point of 118.1 °C (244.6 °F). In its pure form, it is often referred to as glacial acetic acid due to its ability to form ice-like crystals at low temperatures .

Acetic acid is widely recognized for its role in food preservation and flavoring, particularly in vinegar, which typically contains about 4-8% acetic acid by volume. As a fundamental building block in organic chemistry, it serves as a precursor for various chemical syntheses and industrial applications.

Metabolic Studies

¹³C-labeled molecules like acetic acid-1-13C are widely used in metabolic studies to trace the fate of specific compounds within living organisms. When administered to cells, tissues, or whole organisms, the ¹³C label can be tracked through metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy . This allows researchers to:

- Measure metabolic flux: By quantifying the incorporation of ¹³C into different metabolites, scientists can determine the rate at which specific reactions occur within a metabolic pathway .

- Identify metabolic pathways: The specific patterns of ¹³C incorporation can reveal the involvement of different enzymes and pathways in metabolizing the labeled compound .

- Study the influence of external factors: Researchers can use ¹³C-labeled substrates to investigate how factors like diet, drugs, or environmental conditions affect metabolic processes .

Enzyme Activity Studies

Acetic acid-1-13C can be employed to study the activity and mechanisms of enzymes involved in acetate metabolism. By incorporating the ¹³C label into specific positions of the molecule, researchers can:

- Monitor substrate binding and product formation: NMR spectroscopy allows them to observe the interaction of the enzyme with the labeled substrate and track the formation of ¹³C-labeled products, providing insights into the enzyme's mechanism of action .

- Identify key residues involved in catalysis: By analyzing the interactions between the enzyme and different positions of the ¹³C label, scientists can pinpoint the specific amino acid residues crucial for enzyme activity .

- Develop new drugs and inhibitors: Understanding the detailed mechanisms of enzymes involved in acetate metabolism can pave the way for the development of novel drugs that target these enzymes for therapeutic purposes .

Other Applications

Beyond these primary applications, acetic acid-1-13C finds use in various other scientific research areas, including:

- Biomarker discovery: ¹³C-labeled metabolites can be used as potential biomarkers for disease diagnosis and monitoring by following their presence or abundance in biological samples .

- Drug development and safety studies: Acetic acid-1-13C can be employed to track the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates, aiding in understanding their potential effects and safety profiles .

- Plant and environmental studies: ¹³C labeling can be used to investigate various processes in plants, such as carbon fixation and nutrient uptake, as well as to study the fate of organic compounds in the environment .

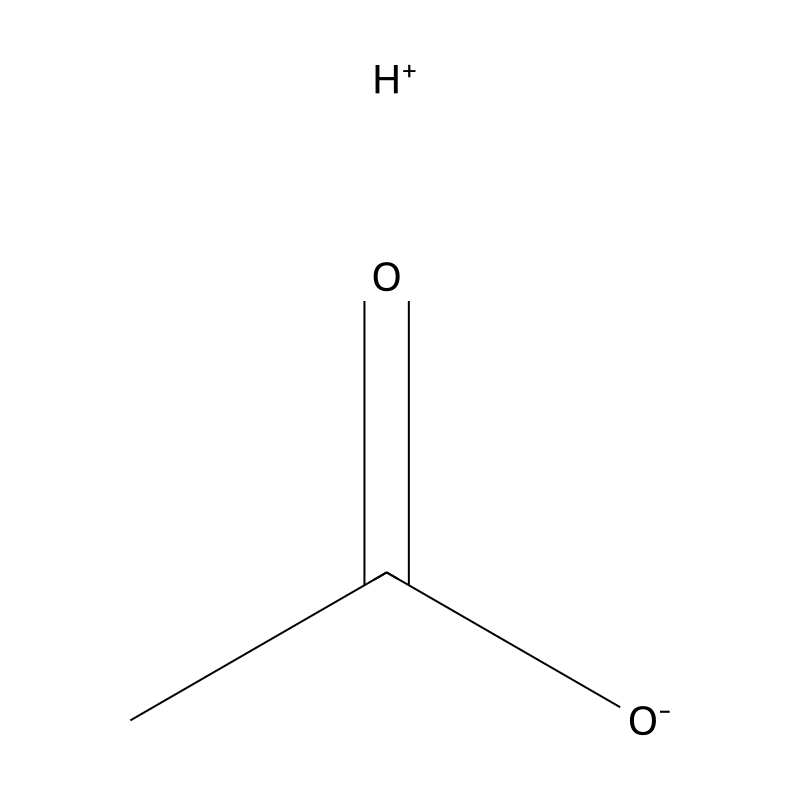

- Dissociation: Acetic acid partially dissociates in water:

The acid dissociation constant () of acetic acid is approximately 4.76 . - Reactions with Metals: When reacting with metals such as magnesium, zinc, or iron, acetic acid produces metal acetates and hydrogen gas:

- Reactions with Alkalis: Acetic acid reacts with strong bases to form acetate salts:

\text{CH}_3\text{COOH}+\text{KOH}\rightarrow \text{CH}_3\text{COOK}+\text{H}_2\text{O - Decomposition: At high temperatures (above 440 °C), acetic acid can decompose into methane and carbon dioxide or into ketene and water:

\text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{CO}_2+\text{CH}_4

\text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{H}_2\text{C C O}+\text{H}_2\text{O

These reactions illustrate the reactivity of acetic acid within various chemical environments .

Acetic acid exhibits several biological activities, primarily due to its role as a metabolic intermediate in various biochemical pathways. It is involved in the synthesis of fatty acids and cholesterol in living organisms. Additionally, acetic acid has antimicrobial properties, making it effective against certain bacteria and fungi. This characteristic is utilized in food preservation, where it inhibits spoilage organisms.

Moreover, acetic acid has been studied for its potential health benefits, including its ability to improve insulin sensitivity and lower blood sugar levels after meals .

Acetic acid can be synthesized through several methods:

- Carbonylation of Methanol: This is the most common industrial method where methanol reacts with carbon monoxide in the presence of a catalyst:

- Oxidation of Ethylene: Ethylene can be oxidized using palladium catalysts to produce acetic acid:

O_2+C_2H_4→CH_3COOH - Anaerobic Fermentation: Certain bacteria can convert sugars directly into acetic acid without forming ethanol as an intermediate:

C_6H_{12}O_6→3CH_3COOH

These methods highlight the versatility of acetic acid production, catering to both industrial and biological routes .

Acetic acid has numerous applications across various industries:

- Food Industry: It is primarily used as a preservative and flavoring agent in vinegar.

- Chemical Industry: Acetic acid serves as a precursor for the synthesis of various chemicals including acetate esters, acetic anhydride, and acetyl chloride.

- Pharmaceuticals: It is utilized in the production of certain pharmaceuticals and as a solvent for drug formulations.

- Textiles: In the textile industry, it is used in dyeing processes.

- Agriculture: Acetic acid acts as a herbicide and pesticide.

These applications underscore the significance of acetic acid in both everyday products and specialized industrial processes .

Research on acetic acid interactions often focuses on its effects on biological systems and other chemicals:

- Biochemical Pathways: Studies indicate that acetic acid can influence metabolic pathways related to lipid metabolism and glucose homeostasis.

- Drug Interactions: Acetic acid's role as a solvent can enhance the solubility of certain drugs, impacting their bioavailability.

- Microbial Interactions: Its antimicrobial properties have been extensively studied for potential applications in food safety and preservation.

These studies contribute to understanding how acetic acid interacts at both molecular and cellular levels .

Several compounds share structural or functional similarities with acetic acid:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Formic Acid | HCOOH | Simplest carboxylic acid; used in leather production. |

| Propionic Acid | CH_3CH_2COOH | Used as a preservative; has one additional carbon atom. |

| Butyric Acid | CH_3(CH_2)_{2}COOH | Found in rancid butter; contributes to unpleasant odors. |

Uniqueness of Acetic Acid

Acetic acid's unique characteristics include its ability to act both as an organic solvent and an acidic compound with significant biological activity. Its widespread use in food preservation distinguishes it from other carboxylic acids that may not have such broad applications .

Chemical Synthesis Techniques

Methanol Carbonylation (Monsanto and Cativa Processes)

The carbonylation of methanol represents the dominant industrial pathway for acetic acid production globally. Two processes have defined this approach over the past several decades: the Monsanto process and its successor, the Cativa process.

The Monsanto Process

Developed in 1960 by BASF and later improved by Monsanto Company in 1966, this revolutionary process involves the catalytic carbonylation of methanol using a rhodium-based catalyst system. The reaction proceeds under relatively mild conditions:

CH₃OH + CO → CH₃COOH

The Monsanto process operates at 150-200°C and 30-60 atm pressure, achieving selectivity greater than 99%. The catalytically active species is the anion cis-[Rh(CO)₂I₂]⁻, which forms a complex catalytic cycle.

Catalytic Cycle of the Monsanto Process:

The cycle involves several key steps:

- Methanol reacts with hydrogen iodide (HI) to form methyl iodide

- Methyl iodide undergoes oxidative addition to the rhodium catalyst [RhI₂(CO)₂]⁻

- Migration of the methyl group to a carbonyl ligand forms an acetyl complex

- Addition of CO creates a vacant coordination site

- Reductive elimination produces acetyl iodide and regenerates the catalyst

- Acetyl iodide is hydrolyzed to acetic acid and HI, which continues the cycle

The rate-determining step in this process is the oxidative addition of methyl iodide to the rhodium complex. This dual catalytic system employs both rhodium and iodide as catalysts, making it highly efficient.

The Cativa Process

Developed by BP Chemicals and introduced commercially in 1996, the Cativa process represents an improvement over the Monsanto process. The primary difference lies in the catalyst system, which uses iridium instead of rhodium. The active catalyst in this case is the anion [Ir(CO)₂I₂]⁻.

Initial studies had shown iridium to be less active than rhodium, but subsequent research demonstrated that ruthenium could promote the iridium catalyst, creating a superior system. The Cativa process allows:

- Use of less water in the reaction mixture

- Reduction in drying columns

- Decreased formation of by-products like propionic acid

- Suppression of the water gas shift reaction

Comparison of Monsanto and Cativa Processes

| Parameter | Monsanto Process | Cativa Process |

|---|---|---|

| Catalyst | Rhodium-based [RhI₂(CO)₂]⁻ | Iridium-based [Ir(CO)₂I₂]⁻ with Ru promoter |

| Operating temperature | 150-200°C | 150-200°C |

| Operating pressure | 30-60 atm | 30-60 atm |

| Selectivity | >99% | >99% |

| Water requirement | Higher (10%) | Lower (0.5%) |

| By-product formation | Higher | Lower |

| Catalyst cost | Higher | Lower |

| Environmental impact | Higher | Lower |

| Current usage | Largely replaced | Dominant industrial process |

The transition from the Monsanto to the Cativa process demonstrates how subtle changes in catalytic systems can dramatically improve industrial processes in terms of economics and environmental impact.

Oxidation of Acetaldehyde and Hydrocarbons

Before the development of the carbonylation processes, acetic acid was primarily produced through oxidation routes.

Acetaldehyde Oxidation Process

This historically significant process involves a two-step conversion:

- Preparation of acetaldehyde by oxidation of ethylene using palladium and copper chloride

- Further oxidation of acetaldehyde to acetic acid

The process can be represented as:

C₂H₄ → CH₃CHO → CH₃COOH

Alternative catalysts include cobalt and chromium-based systems operating at 55 bar pressure and 150°C. A direct one-step process for converting ethylene to acetic acid has also been developed using lead and lead-platinum catalysts, though with lower yields.

Hydrocarbon Oxidation Process

This process utilizes petroleum-derived hydrocarbons such as butane and naphtha:

- Catalysts: Cobalt acetate and chromium acetate

- Conditions: 150-230°C and 50-60 bar pressure

A major drawback of this approach is the formation of numerous by-products including acetone, formic acid, and propionic acid, making it less suitable for pure acetic acid production. It is better suited for manufacturing mixtures of volatile fatty acids.

Alternative Routes Using CO₂ and Renewable Feedstocks

As sustainability concerns grow, researchers have developed alternative routes for acetic acid production that utilize CO₂ as a carbon source.

Hydrocarboxylation of Methanol with CO₂

A promising approach involves the reaction of CO₂, methanol, and H₂ to produce acetic acid:

- Catalyst: Ru-Rh bimetallic catalyst with imidazole ligand and LiI promoter

- Solvent: 1,3-dimethyl-2-imidazolidinone (DMI)

The reaction proceeds through methanol hydrocarboxylation rather than carbonylation, representing a significant advance in synthetic chemistry and CO₂ utilization. This approach offers a sustainable alternative by using CO₂ as a carbon source rather than carbon monoxide.

Hydrothermal and Aqueous Phase CO₂ Conversion

Recent research has demonstrated acetic acid production via aqueous phase CO₂ hydrogenation:

- Catalyst: T-MIL-88B-500 with LiI as co-catalyst

- Reaction pathway: CO₂ and H₂ form formic acid, which reacts with iodomethane for C-C coupling

- Advantages: Uses water as a green solvent and allows CO₂ capture and utilization

This approach potentially addresses both carbon capture and chemical production challenges simultaneously.

Fermentation Processes in Acetic Acid Production

Oxidative vs. Anaerobic Fermentation Pathways

Biological production of acetic acid follows two distinct pathways: oxidative fermentation and anaerobic fermentation.

Oxidative Fermentation

This is the traditional process for vinegar production and typically involves a two-step process:

- Alcoholic fermentation: Conversion of sugars to ethanol by yeasts

- Acetic acid fermentation: Oxidation of ethanol to acetic acid by acetic acid bacteria (AAB)

The overall reaction can be represented as:

C₆H₁₂O₆ → 2C₂H₅OH + 2CO₂ → 2CH₃COOH + 2H₂O

This process is aerobic, requiring oxygen for the second stage of fermentation.

Anaerobic Fermentation

Homo-acetogens are microorganisms that can grow on gaseous substrates like H₂/CO₂/CO and produce acetic acid as their main metabolic product. They use the Wood-Ljungdahl (WL) pathway for carbon fixation and energy generation:

- Acetyl-CoA synthase enables fixation of gaseous substrates

- The process is completely anaerobic

- Global production through this route accounts for approximately 10^13 kg of acetate annually, with 10% produced autotrophically through the WL pathway

Homo-acetogens belong to 22 different genera and inhabit diverse environments including sediments, rumen, soil, salt marsh, sludge, and animal intestinal tracts.

Role of Acetic Acid Bacteria (AAB) in Ethanol Oxidation

Acetic acid bacteria play a central role in oxidative fermentation, with their remarkable ability to oxidize ethanol to acetic acid in highly acidic environments.

Key Enzymatic Mechanisms

The oxidation of ethanol to acetic acid by AAB occurs through a two-step process:

- Ethanol oxidation to acetaldehyde: Catalyzed by membrane-bound pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase (ADH)

- Acetaldehyde oxidation to acetic acid: Catalyzed by membrane-bound aldehyde dehydrogenase (ALDH)

These enzymes are located on the periplasmic side of the cytoplasmic membrane, forming a multienzyme complex that prevents the release of toxic intermediates into the cell.

Dominant AAB Genera in Acetic Acid Production

Different genera of AAB dominate depending on acetic acid concentration:

| Acetic Acid Concentration | Dominant Genus | Characteristics |

|---|---|---|

| Low (<5%) | Acetobacter | Less acid-tolerant, common in surface fermentation |

| Moderate (5-10%) | Acetobacter | Moderate acid tolerance |

| High (>10-20%) | Komagataeibacter | High acid tolerance, dominant in submerged fermentation |

Komagataeibacter species are particularly important for industrial acetic acid production due to their exceptional tolerance to high acidity, with K. europaeus, K. intermedius, and K. oboediens being typical representatives in vinegar with acidity above 6%.

Challenges in Fermentation: pH Tolerance and Product Recovery

Acid Tolerance Mechanisms

AAB have evolved several adaptations to survive in highly acidic environments:

- Localization of alcohol dehydrogenases on the periplasmic side of the cytoplasmic membrane

- Formation of ADH-ALDH complexes preventing acetaldehyde release

- Active H⁺ pumps that remove protons from cells

Acetic Acid Assimilation

Some Acetobacter and Gluconacetobacter strains can metabolize acetic acid to CO₂ and water using Krebs cycle enzymes in a process called "acetic acid assimilation". This creates a biphasic growth curve:

- First phase: Ethanol oxidation to acetic acid

- Second phase: Acetic acid consumption

In commercial vinegar production, this second phase is typically prevented as it reduces acetic acid yields.

Energy Metabolism and Acetic Acid Production

Energy metabolism is crucial for cell growth and tolerance to environmental stress. Research has shown strong correlation coefficients between acid production rate and energy charge (0.9981) and ATP content (0.9826). High energy charge inhibits glucose catabolism while being associated with high ethanol oxidation rates, creating a virtuous cycle that enhances acetic acid fermentation.

Membrane-Based and Electrochemical Innovations

Membrane Reactor Systems for Continuous Production

Membrane technologies represent a significant advancement in acetic acid production and purification, offering more sustainable approaches with lower energy requirements.

Zeolite Membrane Reactors

AEI-type zeolite membranes have been developed for esterification of acetic acid with ethanol in flow-type membrane reactors:

- Membrane function: Selective removal of water from the reaction mixture

- Benefits: Shifts equilibrium toward product formation, exceeding equilibrium yield of 69.1% to reach 89.0%

- Performance: H₂O permeance of 6.2 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ with a separation factor of 67 at 363K

- Stability: Maintains performance under acidic conditions

The flow rate of feed solution strongly affects both conversion and space-time yield (STY). Lower feed flow rates allow more water removal, shifting equilibrium toward higher conversions, while higher flow rates increase STY.

Continuous vs. Batch Production

Flow-type membrane reactors have demonstrated significantly higher space-time yields compared to batch reactors:

- Flow-type membrane reactor: 430 kg m⁻³ h⁻¹

- Advantages: Continuous operation, more efficient separation, lower energy consumption

Electrochemical Synthesis from CO₂ and Methanol

Electrochemical approaches offer promising routes for sustainable acetic acid production, particularly using CO₂ as a carbon source.

CO₂ Electroreduction to Acetic Acid

Recent advances have demonstrated continuous production of highly concentrated and pure acetic acid through electrochemical CO₂ reduction:

- Catalyst system: Tandem catalysis using covalent organic framework (PcNi-DMTP) and metal-organic framework (MAF-2)

- Performance: 51.2% Faradaic efficiency at 410 mA cm⁻² current density

- Production rate: Ultrahigh acetate yield of 2.72 mmol m⁻² s⁻¹ under neutral conditions

- Long-term stability: 200+ hours of continuous operation producing 20 mM acetic acid with 95+% purity

The tandem catalytic system divides the eCO₂RR to C₂ into two catalytical reactions: CO₂ to CO and CO to acetic acid, significantly enhancing reaction efficiency.

Paired Electrosynthesis of H₂ and Acetic Acid

An innovative approach combines hydrogen production with acetic acid synthesis through electrooxidation of ethanol:

- Catalyst: Vacancy-rich IrRuOx

- Performance: Selective transformation of ethanol to acetic acid at 30 mmol/cm²/h

- Current density: 3 A/cm², 10× higher than previous reports

- Mechanism: Aldehyde-derived intermediate CH₃CO* from ethanol oxidation reacts with *OH radical from water dissociation

At 5 A/cm² current density, this system achieves gram-scale production (1.75 g/cm²/h) of acetic acid. The process maintains an average acetate Faradaic efficiency of 62% over 40 hours of continuous operation at less than 3.25V full cell potential.

Food and Beverage Industry

Vinegar Production and Fermentation Optimization

Acetic acid production through fermentation represents one of the most established biotechnological applications of this versatile compound [1]. The fermentation process involves a two-step conversion where sugars are first transformed into ethanol through alcoholic fermentation, followed by the oxidation of ethanol to acetic acid by acetic acid bacteria [2]. This bioconversion process achieves approximately 40% acetic acid yield from fermented sugar, with the remaining metabolites either lost to volatilization or converted into other compounds [6].

The optimization of acetic acid fermentation requires precise control of multiple environmental parameters that significantly impact production efficiency [22]. Temperature regulation emerges as a critical factor, with optimal ranges spanning 37.5 to 45 degrees Celsius for most acetic acid bacteria strains [23]. Initial alcohol concentration must be carefully controlled within 14.5 to 20% volume per volume, as concentrations exceeding 48 grams per liter adversely affect bacterial survival [22]. The initial acetic acid concentration, typically maintained between 1.5 to 2.0% weight per volume, plays a crucial role in enhancing alcohol dehydrogenase activity and promoting efficient fermentation [23].

Dissolved oxygen concentration represents another fundamental parameter, with optimal levels maintained at 1 to 3 milligrams per liter to support the largest specific growth rate of acetic acid bacteria [22]. Enhanced oxygen supply substantially increases enzyme activities during ethanol oxidation, though excessive aeration can decrease conversion ratios due to volatilization of ethanol and acetic acid [22]. Modern fermentation strategies employ two-stage oxygen supply approaches to optimize acetic acid production under energy metabolism frameworks [22].

Three primary methods dominate industrial vinegar production, each offering distinct advantages in terms of efficiency and product quality [1]. The Orleans method represents the traditional surface fermentation approach, where alcoholic precursor solutions undergo natural oxidation in partially filled barrels, utilizing naturally occurring acetic acid bacteria [1]. This method requires one to three months but produces superior quality products with enhanced flavors and aromas due to the action of additional bacteria that contribute to the formation of other acids and esters [1].

The trickling generator method represents a significant advancement in fermentation technology, utilizing tanks packed with woody debris colonized with acetic acid bacteria [1]. This approach reduces production time from weeks to days through improved aeration and heat generation that creates natural drafts for enhanced aerobic reactions [1]. Modern vinegar generators have evolved from this concept, incorporating wood shavings or inert materials that provide large surface areas for bacterial adherence, combined with recirculation pumps and provisions for optimal oxygen transfer [1].

| Parameter | Optimal Range | Impact on Production | Reference |

|---|---|---|---|

| Temperature (°C) | 37.5-45 | Higher temperatures increase enzyme activity | [22] |

| Initial Alcohol Concentration (% v/v) | 14.5-20 | Above 48 g/L affects bacterial survival | [22] |

| Initial Acetic Acid Concentration (% w/v) | 1.5-2.0 | Enhances alcohol dehydrogenase activity | [22] |

| Dissolved Oxygen (mg/L) | 1-3 | Essential for aerobic oxidation | [22] |

| pH Range | 3.5-4.5 | Controls bacterial activity | [23] |

| Acetic Acid Yield from Sugar (%) | 40 | Theoretical maximum yield | [6] |

Preservation and Flavoring in Food Systems

Acetic acid serves as a fundamental component in food preservation systems, leveraging its antimicrobial properties to inhibit the growth of bacteria, molds, and yeasts [3]. The compound creates protective barriers when incorporated into food packaging materials, maintaining freshness and safety of enclosed products while contributing to pH regulation in packaged foods [20]. The acidic environment established by acetic acid becomes a valuable tool for controlling pH levels, which is critical for preserving the quality of various food items [3].

The preservation mechanism of acetic acid operates through multiple pathways that effectively extend shelf life without compromising food quality [26]. In pickled vegetables, acetic acid concentrations of 4 to 6% provide comprehensive preservation while imparting characteristic tangy flavors [3]. Vinegar products typically contain 4 to 8% acetic acid, serving dual functions of acidification and preservation [2]. The compound demonstrates particular effectiveness in high-moisture foods such as fruits, vegetables, meats, and dairy products, where traditional preservation methods may prove insufficient [3].

Commercial food applications utilize varying concentrations of acetic acid depending on the specific preservation requirements and desired sensory characteristics [26]. Condiments and sauces incorporate 0.1 to 0.5% acetic acid for pH regulation and flavor enhancement, effectively controlling pathogenic bacteria while providing the sharp, acidic notes characteristic of these products [7]. Dairy products, particularly cheese production, employ 0.2 to 1.0% acetic acid concentrations for pH control during coagulation processes, ensuring proper bacterial growth and flavor development [26].

Baked goods benefit from acetic acid additions at 0.1 to 0.3% concentrations, where the compound serves multiple functions including pH regulation, texture improvement, and mold prevention [26]. Fermented foods utilize higher concentrations ranging from 0.5 to 2.0% to control fermentation processes and prevent contamination by undesirable microorganisms [25]. Canned products and ready-to-eat meals incorporate 0.2 to 0.8% and 0.1 to 0.5% acetic acid respectively, targeting specific spoilage bacteria and extending shelf life [20] [26].

The flavor enhancement properties of acetic acid extend beyond mere preservation, contributing significantly to the sensory appeal of food products [7]. The compound provides distinctive sour or tangy taste characteristics that balance other flavors in complex food systems [3]. In condiments such as ketchup, mustard, mayonnaise, and salad dressings, acetic acid helps create the desired flavor profiles while maintaining product stability [3]. Hot sauces, pickles, and marinades particularly benefit from acetic acid's ability to provide sharp, acidic notes that enhance overall taste perception [3].

| Food Category | Typical Concentration (%) | Primary Function | Antimicrobial Target |

|---|---|---|---|

| Pickled Vegetables | 4-6 | Preservation and flavoring | Bacteria, molds, yeasts |

| Vinegar Products | 4-8 | Acidification and preservation | General antimicrobial |

| Condiments and Sauces | 0.1-0.5 | pH regulation and flavor enhancement | Pathogenic bacteria |

| Dairy Products (Cheese) | 0.2-1.0 | pH control during coagulation | Undesirable bacteria |

| Baked Goods | 0.1-0.3 | pH regulation and texture | Mold prevention |

| Fermented Foods | 0.5-2.0 | Fermentation control | Contaminating microorganisms |

Pharmaceutical and Medical Applications

Antimicrobial Properties Against Mycobacteria and Biofilms

Acetic acid demonstrates remarkable antimicrobial efficacy against mycobacteria, including the highly resistant Mycobacterium tuberculosis [16]. Research findings indicate that 6% acetic acid solutions effectively eliminate Mycobacterium tuberculosis after 30 minutes of exposure, achieving complete bacterial eradication from approximately 100 million viable organisms to undetectable levels [17]. This antimicrobial activity extends beyond tuberculosis bacteria to encompass nontuberculous mycobacteria, though higher concentrations are required for complete elimination [16].

The antimicrobial mechanism of acetic acid against mycobacteria involves multiple factors beyond simple pH effects [16]. Studies demonstrate that propionic acid also exhibits bactericidal properties, suggesting that the antimicrobial activity is not solely dependent on acidification [16]. The effectiveness of acetic acid against mycobacteria makes it particularly valuable as a disinfectant for laboratory settings and healthcare environments, especially in resource-poor countries where expensive commercial disinfectants may not be readily available [17].

Minimum inhibitory concentration studies reveal the broad-spectrum antimicrobial properties of acetic acid against various pathogenic microorganisms [28]. Mycobacterium tuberculosis requires 6% acetic acid concentration for effective elimination, while many other bacterial species demonstrate susceptibility at significantly lower concentrations [16] [28]. Streptococcus agalactiae, Staphylococcus aureus, Escherichia coli, and Klebsiella species all show minimum inhibitory concentrations of 0.125% weight per volume [28].

| Microorganism | MIC (% w/v) | Exposure Time (minutes) |

|---|---|---|

| Mycobacterium tuberculosis | 6.0 | 30 |

| Streptococcus agalactiae | 0.125 | Not specified |

| Staphylococcus aureus | 0.125 | Not specified |

| Escherichia coli | 0.125 | Not specified |

| Pseudomonas aeruginosa | 0.125 | Not specified |

| Klebsiella spp. | 0.125 | Not specified |

Biofilm penetration represents a critical aspect of acetic acid's antimicrobial properties, particularly relevant for treating persistent bacterial infections [4]. Research demonstrates that acetic acid at pH levels below its dissociation constant can effectively penetrate biofilm matrices and achieve 100% bacterial elimination within embedded microcolonies [31]. The protonated form of acetic acid facilitates penetration through the semipermeable extracellular polymeric substances that protect bacteria within biofilms [31].

The mechanism of biofilm disruption involves the protonated acetic acid molecules diffusing through bacterial cell walls and subsequently deprotonating within the cytoplasm, leading to acidification and disruption of cellular activities [31]. Once bacteria within biofilms are eliminated, the microcolonies exhibit swelling behavior and passively shed dead bacteria, suggesting that living bacteria function as crosslinkers within the extracellular matrix [4]. Despite bacterial elimination, the remnant biofilm matrix remains intact and demonstrates pH-responsive hydrogel properties [4].

Acetic acid also functions as a volatile signaling molecule that can stimulate biofilm formation in certain bacterial species, particularly Bacillus subtilis [19]. This dual role demonstrates the complex interactions between acetic acid and bacterial communities, where the compound can serve both as an antimicrobial agent and as a communication signal depending on concentration and environmental conditions [19]. The volatile nature of acetic acid enables airborne signaling between physically separated bacterial colonies, providing an efficient method for coordinating biofilm development timing [19].

Role in Wound Care and Dermatological Treatments

Acetic acid has established itself as an effective topical antimicrobial agent in wound care applications, demonstrating broad-spectrum activity against bacteria and fungi while simultaneously accelerating wound healing processes [5]. Clinical studies involving 100 patients with infected wounds treated with 1% acetic acid dressings showed remarkable efficacy across diverse wound etiologies, including infective, diabetic, trauma, burn, and venous ulcer cases [5]. The treatment protocol achieved bacterial culture negativity in 28% of patients after 7 days, 64% after 14 days, and 8% after 21 days [5].

The antimicrobial spectrum of 1% acetic acid encompasses major wound pathogens including Pseudomonas aeruginosa (40% of isolates), Staphylococcus aureus, Acinetobacter species (12%), Escherichia coli (5%), Proteus mirabilis (3%), Klebsiella (18%), methicillin-resistant Staphylococcus aureus (10%), and various Streptococcus species [5]. Minimum inhibitory concentrations for all isolated organisms remained at or below 0.5%, demonstrating the potent antimicrobial activity of relatively low acetic acid concentrations [5].

Wound healing acceleration through acetic acid treatment involves pH modification of the wound environment, which plays a pivotal role in healing processes [5]. The acidic environment created by acetic acid applications helps break the alkaline milieu characteristic of infected wounds, thereby disrupting the barrier of multidrug resistance commonly encountered in chronic non-healing wounds [5]. This pH alteration facilitates enhanced cellular activities necessary for tissue repair and regeneration [5].

Comparative studies between 1% acetic acid gel and conventional treatments such as 1% silver sulfadiazine demonstrate equivalent or superior wound healing outcomes [32]. Acetic acid gel treatment achieved complete reepithelialization in 45% of cases and complete granulation in 7.5% of cases within 21 days, compared to 32.5% complete reepithelialization with silver sulfadiazine treatment [32]. The remaining cases in both treatment groups achieved complete healing after the 21-day study period [32].

The wound care applications of acetic acid extend to specific dermatological conditions where conventional treatments may prove insufficient [5]. Burn wounds, diabetic ulcers, and chronic non-healing wounds particularly benefit from acetic acid treatment due to its ability to eliminate multidrug-resistant bacteria while promoting natural healing processes [5]. The compound's effectiveness against biofilm-forming bacteria makes it especially valuable for treating persistent infections that resist conventional antibiotic therapies [5].

Acetic acid treatment offers significant advantages over traditional topical antiseptics, including reduced cytotoxicity compared to agents such as povidone-iodine, hydrogen peroxide, and sodium hypochlorite [5]. Unlike silver sulfadiazine, which can cause leucopenia, acetic acid demonstrates excellent safety profiles while maintaining superior antimicrobial efficacy [5]. The cost-effectiveness and widespread availability of acetic acid make it particularly suitable for healthcare settings in resource-limited environments [5].

Biochemical and Biorefinery Utilization

Integration with Biorefinery Byproducts (Lignin, Biomass)

Acetic acid plays a crucial role in modern biorefinery operations through its integration with lignocellulosic biomass processing and lignin utilization [8]. Advanced biorefinery configurations employ acetic acid-based catalytic systems to enhance the deconstruction of woody biomass materials, particularly in combination with protic ionic liquids for improved efficiency [8]. The integrated acetic acid-ethanolamine acetate pretreatment system demonstrates remarkable effectiveness in removing approximately 88% of hemicellulose while selectively extracting up to 46% of lignin from lignocellulosic biomass [8].

The mechanism of acetic acid integration in biorefinery operations involves strong hydrogen-bonding and electrostatic interactions with hemicellulose components, facilitating their removal during pretreatment processes [8]. This selective removal significantly increases the accessible surface area of cellulose to hydrolytic enzymes, resulting in over 80% enzyme-hydrolyzed glucose yields from pretreated poplar biomass [8]. The enhanced accessibility represents a substantial improvement over conventional pretreatment methods that often fail to achieve such high efficiency levels [8].

Lignin processing within acetic acid-integrated biorefineries offers multiple economic and environmental benefits through the recovery of valuable byproducts [10]. Integrated multiproduct biorefinery processes for furfural production demonstrate significant sustainability improvements when combined with acetic acid and lignin recovery systems [10]. These processes achieve 99.5% heat energy savings through heat exchanger network designs for internal heat recovery, resulting in energy intensities of 0.47 gigajoules per tonne, corresponding to only 1% of the energy intensity required by conventional processes [10].

The synergistic effects observed when lignin recovery precedes furfural production highlight the importance of process integration in maximizing biorefinery efficiency [10]. Low molecular weight and sulfur-free lignin recovery minimizes energy consumption through membrane filtration technologies, while simultaneously providing additional revenue streams for biorefinery operations [10]. Economic assessments confirm the profitability and robustness of these integrated processes, with internal rates of return ranging from 30% to 46% [10].

| Biorefinery Component | Efficiency (%) | Process Conditions | Economic Impact |

|---|---|---|---|

| Lignin Solubilization | 46 | Protic ionic liquid integration | Reduced recalcitrance |

| Hemicellulose Removal | 88 | Acid-catalyzed hydrolysis | Higher sugar yields |

| Cellulose Accessibility | 80 | Enzymatic hydrolysis at 50°C | Improved enzyme efficiency |

| Glucose Yield Enhancement | 91 | Cellulase treatment | Increased biofuel potential |

| Energy Recovery | 99.5 heat savings | Heat exchanger network | Lower operating costs |

Biomass fractionation utilizing acetic acid catalysis enables the production of multiple value-added chemicals including furfural, acetic acid, and lignin derivatives [14]. Low-acid hydrothermal fractionation processes employing dilute acetic acid solutions achieve effective separation of biomass components while minimizing the formation of degradation products [14]. These processes operate at relatively mild conditions, typically 140 to 190 degrees Celsius, reducing energy requirements compared to conventional high-temperature treatments [14].

The integration of acetic acid with biorefinery operations extends to the utilization of various biomass feedstocks including pine wood, poplar, and agricultural residues [14] [36]. Production pathways for bio-based acetic acid from poplar biomass demonstrate the potential for sustainable chemical manufacturing with significantly reduced environmental impacts [35]. Life cycle assessments indicate that bio-acetic acid production can achieve global warming potentials and fossil fuel use values lower than petroleum-based acetic acid when optimized extraction methods are employed [35].

Conversion to Derivatives (Vinyl Acetate, Acetic Anhydride)

Vinyl acetate monomer production represents the largest industrial application of acetic acid, accounting for a significant portion of global acetic acid consumption [15]. The dominant production route involves the gas-phase reaction of ethylene with acetic acid and oxygen in the presence of palladium-based heterogeneous catalysts [11]. This process, which replaced the earlier acetylene-based method, operates under controlled temperature and pressure conditions to achieve high selectivity and conversion rates [15].

The global production capacity of vinyl acetate reached 6,969,000 tonnes per year as of 2007, with major production centers concentrated in the United States, China, Japan, and Taiwan [15]. The reaction mechanism involves palladium-containing intermediates that facilitate the formation of vinyl acetate through beta-hydride elimination processes, generating palladium hydride species that undergo subsequent oxidation [15]. Major industrial producers including Celanese, China Petrochemical Corporation, Chang Chun Group, and LyondellBasell utilize this technology for large-scale vinyl acetate manufacturing [15].

Vinyl acetate serves as a precursor for numerous polymer applications, with approximately 80% of production directed toward polymerization processes [15]. The resulting polymers include polyvinyl acetate used in papermaking, textiles, sealants, binders, and coatings; ethylene vinyl acetate copolymers employed in films, hot-melt coatings, and adhesives; and ethylene-vinyl alcohol polymers utilized in food packaging and medical applications [11]. These diverse applications demonstrate the critical importance of acetic acid in modern polymer chemistry and materials science [15].

Acetic anhydride production from acetic acid involves dehydration processes typically employing phosphorus pentoxide as the dehydrating agent [12]. The conversion reaction requires the removal of water molecules from two acetic acid molecules, forming the anhydride linkage characteristic of this important acetylating agent [12]. Industrial production methods have evolved to incorporate more efficient catalytic systems and separation technologies to improve yield and reduce energy consumption [27].

The applications of acetic anhydride span multiple industries, with particular importance in pharmaceutical manufacturing as an acetylating agent [12]. Cellulose acetate production represents another major application, where acetic anhydride facilitates the acetylation of cellulose for synthetic textile manufacturing and photographic film production [27]. The compound also serves as an intermediate in the synthesis of various pharmaceuticals, fine chemicals, and specialty polymers [12].

| Derivative Product | Production Method | Main Applications | Economic Importance |

|---|---|---|---|

| Vinyl Acetate Monomer | Ethylene + Acetic Acid + O₂ (Pd catalyst) | Polymers, adhesives, coatings | Major industrial polymer precursor |

| Acetic Anhydride | Dehydration with P₂O₅ | Acetylation agent, pharmaceuticals | Key pharmaceutical intermediate |

| Ethyl Acetate | Esterification with ethanol | Solvent, flavoring agent | Widely used solvent |

| Cellulose Acetate | Acetylation of cellulose | Textiles, films | Synthetic textile production |

Alternative production pathways for acetic acid derivatives continue to evolve with advances in catalytic technology and process optimization [27]. The carbonylation of methanol remains the predominant route for acetic acid production, serving as the foundation for derivative manufacturing [27]. This process, utilizing rhodium or iridium-based catalysts, achieves high selectivity and conversion rates while minimizing byproduct formation [27].

Life Cycle Assessment represents a comprehensive methodology for evaluating the environmental impacts of acetic acid production systems from cradle to gate. The assessment encompasses all stages of production, including raw material extraction, manufacturing processes, energy consumption, and waste generation, providing a holistic view of environmental performance across different production pathways.

Comparative Analysis: Petrochemical versus Bio-Based Methods

The comparative analysis between petrochemical and bio-based acetic acid production reveals significant differences in environmental performance metrics. Traditional petrochemical production via methanol carbonylation exhibits a Global Warming Potential of 1.48 kilograms carbon dioxide equivalent per kilogram of acetic acid produced, with a Primary Energy Demand of 52.6 megajoules per kilogram [1]. This conventional approach relies heavily on fossil fuel-derived feedstocks and energy-intensive separation processes that contribute substantially to greenhouse gas emissions.

Bio-based production methods demonstrate variable environmental performance depending on the specific process configuration and feedstock utilization. The ethyl acetate extraction method for bio-based acetic acid production shows Global Warming Potential values ranging from 1.0 to 2.5 kilograms carbon dioxide equivalent per kilogram, with Primary Energy Demand between 32 and 56 gigajoules per tonne of acetic acid [2] [3]. This variability stems from differences in energy management strategies, particularly regarding lignin utilization and electricity sourcing.

In contrast, the alamine and diisobutyl ketone extraction method achieves superior environmental performance, with Global Warming Potential ranging from negative 370 to positive 180 kilograms carbon dioxide equivalent per tonne of acetic acid and Primary Energy Demand between 15 and 25 gigajoules per tonne [2] [3]. The negative Global Warming Potential values indicate carbon sequestration potential, primarily attributed to efficient lignin utilization and reduced fossil fuel consumption during processing.

Research findings indicate that bio-based acetic acid production using the alamine/diisobutyl ketone extraction method can achieve Global Warming Potential values 140 percent lower than petroleum-based acetic acid [3]. This significant reduction results from the utilization of renewable feedstocks, optimized energy recovery systems, and efficient separation processes that minimize energy consumption and greenhouse gas emissions.

Carbon Footprint and Energy Demands in Traditional versus Green Processes

The carbon footprint analysis reveals substantial differences between traditional and green acetic acid production processes. Traditional methanol carbonylation processes generate carbon footprints ranging from 1.37 to 1.83 kilograms carbon dioxide equivalent per kilogram of acetic acid, depending on raw material sources, utilities, and regional energy matrices [1] [4]. These processes depend on fossil-based carbon monoxide and methanol feedstocks, producing various atmospheric emissions during production.

Green acetic acid production processes demonstrate significantly lower carbon footprints through innovative process designs and renewable energy integration. The heterogeneous catalysis approach with full energy valorization achieves carbon footprints as low as 40 grams carbon dioxide equivalent per kilogram of acetic acid [5]. This dramatic reduction results from comprehensive waste heat recovery systems, including Organic Rankine Cycles for electricity generation and vapor compression heat pumps for process heating.

Energy demand patterns differ substantially between traditional and green processes. Conventional methanol carbonylation requires 52.6 megajoules per kilogram of acetic acid for traditional processes [1]. Green processes incorporating advanced energy integration can reduce energy requirements to below 1 megajoule per kilogram of product through systematic heat integration, waste heat recovery, and renewable energy utilization [5] [6].

The energy efficiency improvements in green processes stem from several key innovations. Low-pressure steam generation from reactor cooling provides energy for dewatering columns, while vapor compression systems using water as working fluid upgrade rejected condenser energy for reboiler heating. Organic Rankine Cycles recover waste heat from reactor cooling to generate electricity for vapor compression systems, creating integrated energy networks that minimize external energy requirements.

Carbon Capture and Utilization Strategies

Carbon Capture and Utilization technologies represent promising approaches for transforming acetic acid production into carbon-negative processes while simultaneously addressing greenhouse gas emissions. These strategies involve capturing carbon dioxide from various sources and converting it into valuable acetic acid products, thereby creating circular carbon economies within chemical manufacturing systems.

Carbon Dioxide-Based Synthesis and Methanol Hydrocarboxylation

Carbon dioxide-based synthesis represents a revolutionary approach to acetic acid production that transforms greenhouse gas emissions into valuable chemical products. Methanol hydrocarboxylation using carbon dioxide and hydrogen offers a promising alternative to conventional fossil-based carbonylation processes. This approach utilizes ruthenium-rhodium bimetallic catalysts with imidazole ligands and lithium iodide promoters in 1,3-dimethyl-2-imidazolidinone solvent systems [7] [8].

The methanol hydrocarboxylation process demonstrates exceptional efficiency in converting carbon dioxide, methanol, and hydrogen into acetic acid through direct carbon dioxide incorporation rather than indirect carbon monoxide pathways. Research indicates that this process achieves high selectivity and conversion rates under mild reaction conditions, with rhodium-based catalysts showing turnover frequencies of 26.2 per hour and acetic acid yields reaching 81.8 percent at 180 degrees Celsius [9].

Carbon dioxide-based acetic acid synthesis offers substantial environmental benefits compared to conventional processes. Life Cycle Assessment studies demonstrate that carbon dioxide-based synthesis can reduce Global Warming Potential by 47 percent and Primary Energy Demand by 64 percent compared to conventional methanol carbonylation processes [1]. These reductions result from utilizing captured carbon dioxide as feedstock, reducing fossil fuel dependency, and implementing energy-efficient process designs.

The integration of carbon dioxide capture with acetic acid synthesis creates opportunities for industrial symbiosis where carbon dioxide emissions from one process become valuable feedstock for another. Point source carbon dioxide capture from concentrated sources requires approximately 0.94 megawatt-hours per tonne of carbon dioxide, while direct air capture systems consume 0.35 megawatt-hours of electricity and 1.75 megawatt-hours of thermal energy per tonne of captured carbon dioxide [10] [11].

Renewable Energy Integration in Production Facilities

Renewable energy integration in acetic acid production facilities represents a critical strategy for achieving carbon neutrality and reducing dependence on fossil fuels. The integration encompasses both direct renewable electricity utilization and indirect renewable energy storage through hydrogen and synthetic fuel production systems.

Solar and wind energy integration in acetic acid production facilities enables carbon-free electricity supply for electrochemical processes, carbon dioxide capture systems, and conventional processing equipment. The ACETICA process, a modern methanol carbonylation technology, demonstrates successful renewable energy integration with solar panel installations driving process operations [12]. This integration reduces carbon footprints while maintaining production efficiency and product quality standards.

Renewable hydrogen production through electrolysis using renewable electricity creates opportunities for carbon dioxide hydrogenation processes in acetic acid synthesis. Green hydrogen serves dual purposes as both a reducing agent for carbon dioxide conversion and an energy storage medium for renewable energy systems. The integration of renewable hydrogen production with carbon dioxide capture and utilization creates comprehensive carbon management systems that achieve net-negative carbon emissions.

Energy storage systems integrated with renewable energy installations provide stability and reliability for continuous acetic acid production operations. Battery storage systems, compressed air energy storage, and thermal energy storage enable renewable energy utilization during periods of low renewable generation, maintaining consistent production schedules and product quality specifications.

Heat integration strategies maximize renewable energy utilization efficiency through comprehensive thermal management systems. Waste heat recovery from exothermic acetic acid synthesis reactions provides thermal energy for endothermic processes, reducing external energy requirements and improving overall energy efficiency. Advanced heat integration designs incorporate thermal energy storage systems that buffer renewable energy variability and optimize process performance.

Waste-to-Value Approaches

Waste-to-value approaches in acetic acid production transform various waste streams into valuable chemical products, contributing to circular economy principles while reducing environmental burdens associated with waste disposal. These approaches encompass agricultural waste utilization, industrial waste stream conversion, and integrated waste management systems that maximize resource efficiency.

Utilization of Agricultural and Industrial Waste Streams

Agricultural waste streams offer abundant and renewable feedstocks for acetic acid production through various conversion pathways. Onion waste fermentation demonstrates significant potential, achieving acetic acid concentrations of 23.0 grams per liter with conversion yields of 73.7 percent using simultaneous saccharification and two-step fermentation processes [13]. This approach utilizes carbohydrate-rich agricultural residues that would otherwise contribute to waste disposal challenges.

Food waste conversion to acetic acid through micro-aerobic fermentation processes achieves acetic acid production rates of 25.88 grams per liter using combined yeast and acetic acid bacteria strains [14]. The process operates under optimized conditions of pH 3.0 to 3.5 and oxidation-reduction potential of negative 500 millivolts, demonstrating the feasibility of converting diverse food waste streams into valuable acetic acid products.

Lignocellulosic biomass represents a particularly promising feedstock for acetic acid production through integrated gasification and fermentation processes. Syngas fermentation using lignocellulose-derived synthesis gas enables complete utilization of all biomass components, including cellulose, hemicellulose, and lignin [15] [16]. This approach overcomes limitations of conventional sugar fermentation by utilizing the entire biomass feedstock rather than selective components.

Industrial waste streams provide additional opportunities for acetic acid recovery and production. Sewage sludge processing through hybrid biological-hydrothermal treatment generates acetic acid yields of 16 percent from volatile suspended solids with concurrent waste volume reduction of 98 percent [17]. This dual-purpose approach addresses waste management challenges while producing valuable chemical products.

Cheese whey, a significant dairy industry waste stream, demonstrates exceptional potential for acetic acid production through membrane-integrated fermentation processes. Optimized systems achieve acetic acid concentrations of 96.9 grams per liter with substrate-to-product yields of 0.96 grams per gram and productivity rates of 4.06 grams per liter per hour [18]. The process incorporates cross-flow membrane filtration for cell recycling and product separation, maximizing conversion efficiency while minimizing waste generation.

Co-Product Management in Fermentation Processes

Co-product management in acetic acid fermentation processes represents a critical aspect of sustainable production systems that maximize resource utilization and minimize waste generation. Effective co-product management strategies enhance overall process economics while reducing environmental impacts through comprehensive waste valorization.

Lignin co-product management in bio-based acetic acid production offers multiple utilization pathways that significantly impact process sustainability. Lignin burning onsite for steam and electricity generation reduces Global Warming Potential and fossil fuel use compared to lignin export scenarios [2] [3]. The energy recovery from lignin combustion provides renewable electricity for export, creating additional revenue streams while reducing external energy requirements.

Alternative lignin utilization strategies include co-firing with coal in power plants, which generates credits for displaced coal combustion while reducing greenhouse gas emissions. Economic allocation analyses indicate that lignin co-products can account for 30.5 percent of process impacts by mass allocation and 4.6 to 5.5 percent by economic allocation, highlighting the importance of co-product management strategies in overall process sustainability [3].

Fermentation co-products from agricultural waste conversion include biogas generation from anaerobic digestion of organic residues. Biogas production provides renewable energy for process heating and electricity generation while reducing waste disposal requirements. Integrated biogas systems achieve energy self-sufficiency in acetic acid production facilities while generating additional renewable energy for export [19].

Nutrient recovery from fermentation processes creates valuable co-products for agricultural applications. Sewage sludge processing retains 72 percent of incoming phosphorus in solids and concentrates 94 percent of nitrogen in solution, creating nutrient-rich products suitable for fertilizer applications [17]. This nutrient recovery reduces synthetic fertilizer requirements while providing economic value for waste treatment operations.

Protein and biomass co-products from fermentation processes offer opportunities for animal feed applications and biotechnology feedstock production. Cell recycling systems maximize biomass utilization while maintaining high cell densities for enhanced acetic acid production rates. Membrane separation technologies enable selective recovery of various co-products while maintaining process efficiency and product quality standards.

The implementation of extractive fermentation processes enables continuous co-product separation and purification, reducing product inhibition while maximizing conversion efficiency. Hollow-fiber membrane extractors with amine-based solvents demonstrate selective acetic acid recovery with minimal co-product contamination [20]. This approach enhances both primary product yields and co-product quality, improving overall process economics and sustainability.

Advanced process integration strategies coordinate multiple co-product streams to achieve optimal resource utilization and minimize waste generation. Heat integration between acetic acid synthesis and co-product processing reduces energy requirements while improving process efficiency. Integrated biorefineries demonstrate the potential for producing multiple valuable products from single feedstock streams, maximizing resource utilization and economic viability.

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant